An In-Depth Technical Guide to Ethyl N,N-dimethyloxamate: Structure, Properties, and Synthetic Utility for Drug Discovery Professionals
An In-Depth Technical Guide to Ethyl N,N-dimethyloxamate: Structure, Properties, and Synthetic Utility for Drug Discovery Professionals
Introduction
Ethyl N,N-dimethyloxamate, a member of the oxamate ester family of compounds, is a small molecule characterized by a dimethylamide group linked to an ethyl ester via an adjacent carbonyl moiety. This unique arrangement of functional groups imparts specific reactivity and physicochemical properties that make it a molecule of interest for synthetic and medicinal chemists. While not a widely commercialized therapeutic agent itself, its structural motifs—the oxamate core and the N,N-dimethyl group—are prevalent in various biologically active compounds.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a logical, in-depth exploration of Ethyl N,N-dimethyloxamate, covering its fundamental chemical properties, rational synthetic strategies, detailed spectroscopic characterization, and its potential utility as a chemical scaffold and building block in the broader context of drug discovery. Every section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Part 1: Molecular Profile and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work.
Chemical Structure and Identifiers
The structure of Ethyl N,N-dimethyloxamate features an ethyl ester and an N,N-dimethylamide attached to a central two-carbon backbone. This configuration dictates its chemical behavior and potential interactions.
Table 1: Chemical Identifiers for Ethyl N,N-dimethyloxamate [1][2][3]
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 2-(dimethylamino)-2-oxoacetate[2] |
| CAS Number | 16703-52-9[1][2] |
| Molecular Formula | C₆H₁₁NO₃[1][2] |
| Molecular Weight | 145.16 g/mol [1][3] |
| Canonical SMILES | CCOC(=O)C(=O)N(C)C[3] |
| InChI | 1S/C6H11NO3/c1-4-10-6(9)5(8)7(2)3/h4H2,1-3H3[2][3] |
| InChIKey | HMALWDVRMHVUAW-UHFFFAOYSA-N[2][3] |
| Synonyms | Ethyl (dimethylamino)(oxo)acetate, N,N-Dimethyl ethyl oxamate[1][2] |
Physicochemical Properties
The physical properties of Ethyl N,N-dimethyloxamate are critical for its handling, purification, and application in various solvent systems. It exists as a colorless liquid under standard conditions.[4]
Table 2: Physicochemical Data for Ethyl N,N-dimethyloxamate [1][3]
| Property | Value |
|---|---|
| Boiling Point | 105-106 °C @ 7 mmHg[1][3] |
| Density | 1.068 g/mL at 25 °C[1][3] |
| Refractive Index (n₂₀/D) | 1.442[1][3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup[3] |
| Recommended Storage | 2-8 °C, in a dry, well-ventilated place[1] |
Part 2: Synthesis and Reactivity
The synthesis of Ethyl N,N-dimethyloxamate is straightforward, relying on fundamental and robust organic reactions. Its reactivity is governed by the interplay between the ester and amide functional groups.
Synthetic Strategies
The most logical and efficient synthesis involves the formation of an amide bond between a suitable oxalyl derivative and dimethylamine. This approach provides high yields and a clean reaction profile.
Primary Synthetic Route: Acylation of Dimethylamine
The preferred method is the reaction of ethyl oxalyl chloride (the ethyl ester acid chloride of oxalic acid) with dimethylamine. The high reactivity of the acid chloride ensures a rapid and generally irreversible reaction with the nucleophilic amine.
Experimental Protocol: Synthesis via Ethyl Oxalyl Chloride
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Reaction Setup: To a solution of dimethylamine (2.2 equivalents) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add ethyl oxalyl chloride (1.0 equivalent) dropwise via a syringe. An excess of dimethylamine is used to neutralize the HCl byproduct.
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Reaction Execution: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure Ethyl N,N-dimethyloxamate.
Alternative Route: Aminolysis of Diethyl Oxalate
An alternative synthesis involves the direct reaction of diethyl oxalate with dimethylamine. This method avoids the use of a highly reactive acid chloride but requires careful control of stoichiometry to prevent the formation of the undesired diamide byproduct, N,N,N',N'-tetramethyloxamide.
Caption: Synthetic workflows for Ethyl N,N-dimethyloxamate.
Core Reactivity
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Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed under basic or acidic conditions to yield N,N-dimethyloxamic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
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Amide Group: The N,N-dimethylamide is significantly less reactive than the ester due to the delocalization of the nitrogen lone pair into the carbonyl. It is stable to mild hydrolytic conditions but can be cleaved under forcing acidic or basic conditions. The electron-withdrawing nature of the adjacent ester carbonyl group further influences its reactivity.
Part 3: Spectroscopic and Analytical Characterization
A robust analytical workflow is essential for verifying the identity and purity of a synthesized compound. This self-validating system combines multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple and highly diagnostic.
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A triplet integrating to 3H around δ 1.3 ppm (from the -CH₃ of the ethyl group).
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A quartet integrating to 2H around δ 4.3 ppm (from the -OCH₂- of the ethyl group).
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A singlet integrating to 6H around δ 3.0-3.1 ppm (from the two equivalent -N(CH₃)₂ methyl groups).
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¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.
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Signals for the two distinct carbonyl carbons (ester and amide) are expected in the δ 160-170 ppm range.
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A signal for the ester -OCH₂- carbon around δ 62 ppm.
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Signals for the N-methyl carbons around δ 35-37 ppm.
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A signal for the ethyl -CH₃ carbon around δ 14 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
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C=O Stretching: Two distinct, strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The ester carbonyl typically appears at a higher wavenumber (e.g., ~1740 cm⁻¹) than the tertiary amide carbonyl (e.g., ~1670 cm⁻¹).
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C-O and C-N Stretching: Strong bands corresponding to the C-O ester stretch (~1200 cm⁻¹) and the C-N amide stretch (~1400 cm⁻¹) will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's structure.
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Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 145.
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Fragmentation: Key fragmentation pathways include the loss of the ethoxy radical (•OCH₂CH₃, -45 Da) to give a fragment at m/z = 100, and the loss of the dimethylamino radical (•N(CH₃)₂, -44 Da) to give a fragment at m/z = 101.
